4-(Carboxymethoxy)-3-ethoxy-5-iodobenzoic acid
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Description
Carboxymethoxybenzoic acids are a type of organic compound that contains a benzoic acid core with carboxymethoxy functional groups . They have been used as structure-directing agents to prepare inorganic-organic hybrid frameworks .
Molecular Structure Analysis
The molecular structure of these compounds can be complex. For instance, 3,4,5-Tris(carboxymethoxy)benzoic acid has been used to prepare inorganic–organic hybrid frameworks based on polynuclear metal-hydroxyl clusters .Chemical Reactions Analysis
The chemical reactions of these compounds can vary depending on the specific compound and conditions. For example, 3,4,5-Tris(carboxymethoxy)benzoic acid has been used to prepare inorganic–organic hybrid frameworks through hydro/solvothermal reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. For instance, 4-(Carboxymethyl)-2-ethoxybenzoic acid has a molecular formula of C11H12O5 .Safety and Hazards
Future Directions
The future directions for research on these compounds could involve further exploration of their potential uses in creating inorganic–organic hybrid frameworks . Additionally, more research could be done to better understand their physical and chemical properties, as well as their safety and hazards.
Properties
IUPAC Name |
4-(carboxymethoxy)-3-ethoxy-5-iodobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO6/c1-2-17-8-4-6(11(15)16)3-7(12)10(8)18-5-9(13)14/h3-4H,2,5H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHGJRYVNZKMLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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